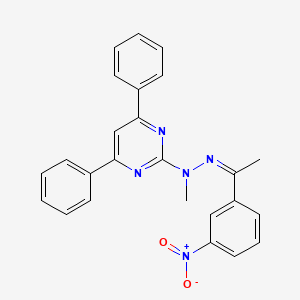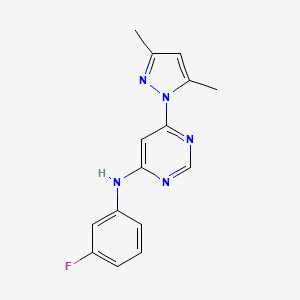![molecular formula C21H15FN4O B3834573 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Overview
Description
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as FPH, is a chemical compound that has been widely studied for its potential therapeutic applications. FPH belongs to the class of hydrazones, which are compounds that have a hydrazone functional group (-NHN=) attached to a carbonyl group. In recent years, FPH has gained attention due to its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In
Mechanism of Action
The exact mechanism of action of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood, but it is believed to act through multiple pathways. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone induces apoptosis and inhibits cell proliferation. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In addition, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its broad range of potential therapeutic applications. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one limitation of using 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its potential toxicity. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have cytotoxic effects on some normal cells, which could limit its use as a therapeutic agent.
Future Directions
There are several future directions for research on 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One area of research is the development of new derivatives of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone with improved therapeutic properties. Another area of research is the investigation of the mechanisms of action of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, which could lead to the development of new drugs targeting cancer and infectious diseases. Additionally, research on the potential toxicity of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone could help to identify potential side effects and improve the safety of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a therapeutic agent.
Conclusion:
In conclusion, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and infectious diseases. The synthesis method of 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone involves a condensation reaction, and the compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone could lead to the development of new drugs with improved therapeutic properties and a better understanding of its mechanisms of action.
Scientific Research Applications
2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential therapeutic applications. In particular, 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have antimicrobial activity against bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-17-10-8-16(9-11-17)20-13-19(15-5-2-1-3-6-15)24-21(25-20)26-23-14-18-7-4-12-27-18/h1-14H,(H,24,25,26)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJXGVMQJMQCHJ-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








hydrazone](/img/structure/B3834536.png)
hydrazone](/img/structure/B3834542.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)
![N-ethyl-2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B3834554.png)
![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3834565.png)

![1-[2-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834590.png)
![4-{[4-(ethoxycarbonyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B3834596.png)